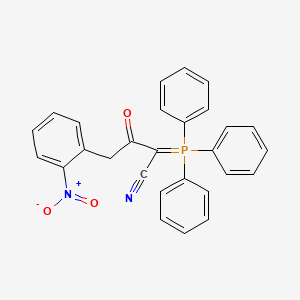![molecular formula C12H20N2O2 B2738490 1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one CAS No. 2193937-48-1](/img/structure/B2738490.png)
1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with an oxolan-3-ylmethyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of oxolan-3-ylmethyl piperazine and prop-2-en-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the oxolan-3-ylmethyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new diagnostic tools.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors. It may have applications in the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound shares a similar core structure but lacks the oxolan-3-ylmethyl group.
Prop-2-en-1-one derivatives: Other derivatives of prop-2-en-1-one may have different substituents on the piperazine ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2,11H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJVJAPCSYGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2738407.png)
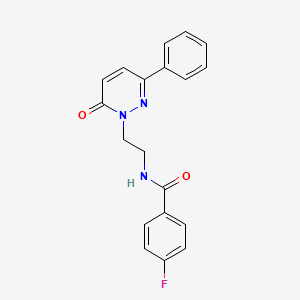
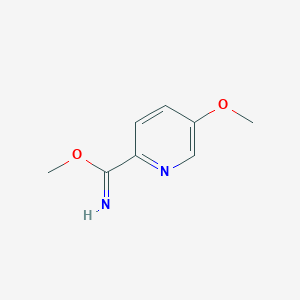

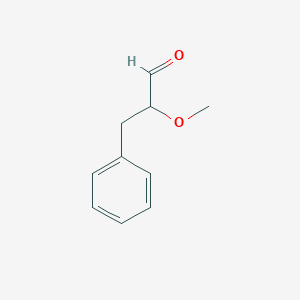
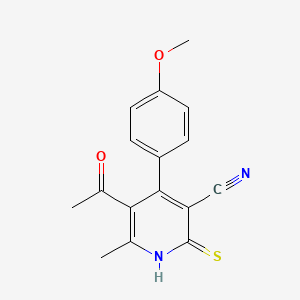
![N-(2,4-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2738419.png)
![1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-](/img/structure/B2738420.png)
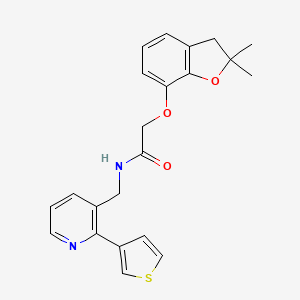
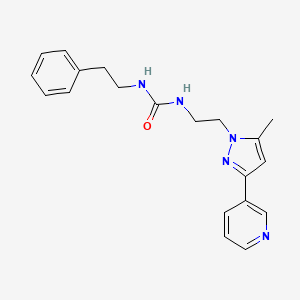
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2738423.png)

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
